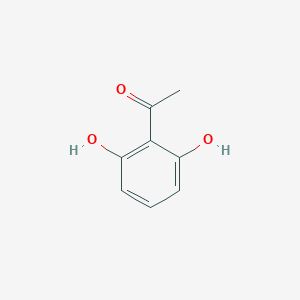

2,6-Dihydroxyacetophenone

Descripción

Propiedades

IUPAC Name |

1-(2,6-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5(9)8-6(10)3-2-4-7(8)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTJKHVBDCRKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220185 | |

| Record name | 2,6-Dihydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2',6'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

699-83-2 | |

| Record name | 2′,6′-Dihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-Dihydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dihydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',6'-dihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',6'-DIHYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BO51G3Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',6'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 - 156 °C | |

| Record name | 2',6'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',6'-Dihydroxyacetophenone: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dihydroxyacetophenone is a naturally occurring phenolic compound that has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, structural features, and known biological activities, with a particular focus on its role as an mTOR inhibitor in colorectal cancer. Detailed experimental protocols for its synthesis and for assessing its biological effects are provided to facilitate further research and development.

Chemical Properties and Structure

2',6'-Dihydroxyacetophenone, also known as 2-acetylresorcinol, is an aromatic ketone with the chemical formula C₈H₈O₃.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(2,6-dihydroxyphenyl)ethanone | [2] |

| Synonyms | 2-Acetylresorcinol, 2,6-DHAP, γ-Resacetophenone | [2] |

| CAS Number | 699-83-2 | [1] |

| Molecular Formula | C₈H₈O₃ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | White to light yellow to green powder/crystal | |

| Melting Point | 156-158 °C | |

| Boiling Point | 262.77 °C (estimated) | |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| SMILES | CC(=O)c1c(O)cccc1O | |

| InChI | InChI=1S/C8H8O3/c1-5(9)8-6(10)3-2-4-7(8)11/h2-4,10-11H,1H3 |

Structure:

The structure of 2',6'-Dihydroxyacetophenone consists of a benzene ring substituted with a hydroxyl group at position 2, an acetyl group at position 1, and another hydroxyl group at position 6.

2D Structure:

3D Structure:

Synthesis of 2',6'-Dihydroxyacetophenone

Several methods for the synthesis of 2',6'-Dihydroxyacetophenone have been reported. A common and effective method is the Fries rearrangement of resorcinol diacetate. A detailed experimental protocol is provided below, adapted from established procedures.

Experimental Protocol: Synthesis via Fries Rearrangement

Materials:

-

Resorcinol

-

Acetic anhydride

-

Anhydrous aluminum chloride

-

Concentrated hydrochloric acid

-

Ice

-

Ethanol (95%)

-

Activated carbon (Norit)

Procedure:

-

Acetylation of Resorcinol: In a round-bottom flask, reflux a mixture of resorcinol and an excess of acetic anhydride for 1 hour to form resorcinol diacetate. After cooling, pour the mixture into water to precipitate the product. Collect the crude resorcinol diacetate by filtration and dry.

-

Fries Rearrangement: In a dry flask equipped with a reflux condenser, mix the dried resorcinol diacetate with anhydrous aluminum chloride. Heat the mixture in an oil bath to initiate the rearrangement. The reaction is exothermic and will proceed with the evolution of hydrogen chloride gas. Maintain the temperature until the reaction subsides.

-

Hydrolysis and Isolation: After cooling, carefully decompose the reaction complex by adding crushed ice followed by concentrated hydrochloric acid. The crude 2',6'-Dihydroxyacetophenone will precipitate. Collect the solid by filtration and wash with cold water.

-

Purification: Dissolve the crude product in hot 95% ethanol. Add activated carbon to decolorize the solution and heat for a short period. Filter the hot solution to remove the activated carbon and allow the filtrate to cool to crystallize the purified 2',6'-Dihydroxyacetophenone. Collect the crystals by filtration and dry.

Biological Activity: mTOR Inhibition in Colorectal Cancer

Recent studies have identified 2',6'-Dihydroxyacetophenone as a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. In colorectal cancer (CRC) cells, specifically the HCT8 cell line, 2',6'-Dihydroxyacetophenone has been shown to inhibit cell growth, induce apoptosis, and suppress cell migration.

The mechanism of action involves the inhibition of mTOR, which subsequently leads to a reduction in the expression of downstream effector proteins, including p70S6K1 and AKT1.

Signaling Pathway

References

2',6'-Dihydroxyacetophenone: A Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: 2',6'-Dihydroxyacetophenone, a key phenolic intermediate, has garnered significant attention in the scientific community for its diverse biological activities and applications in synthetic chemistry. This document provides an in-depth technical overview of its chemical properties, synthesis, and established biological functions, with a focus on its potential in drug discovery and development. Detailed experimental methodologies and pathway diagrams are provided to support further research and application.

Chemical Identity and Properties

2',6'-Dihydroxyacetophenone is an aromatic ketone characterized by a dihydroxylated phenyl ring. Its unique structure underpins its utility as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules.

CAS Number and Synonyms

-

Synonyms: A comprehensive list of synonyms is provided in Table 1, reflecting its common names and catalog identifiers.[1]

Table 1: Synonyms and Identifiers

| Synonym/Identifier | Reference |

| 2-Acetyl-1,3-dihydroxybenzene | |

| 2-Acetylresorcinol | |

| 1-(2,6-Dihydroxyphenyl)ethanone | |

| DHAP | |

| gamma-Resacetophenone | |

| EC Number | 211-833-6 |

| MDL Number | MFCD00002270 |

| Beilstein/REAXYS Number | 1366061 |

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of 2',6'-Dihydroxyacetophenone are summarized in Table 2. This data is essential for its identification, purification, and use in further chemical reactions.

Table 2: Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | White to light yellow or green powder/crystal | |

| Melting Point | 156-158 °C | |

| Boiling Point (Est.) | 262.77 °C @ 760 mm Hg | |

| Solubility | Dioxane: 50 mg/mL; DMSO: 100 mg/mL (with sonication) | |

| ¹H NMR (DMSO-d₆) | δ (ppm): 11.8 (s, 1H, OH), 7.26 (t, 1H, ArH), 6.39 (d, 2H, ArH), 2.65 (s, 3H, CH₃) | ChemicalBook Data |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 204.3, 162.9, 135.2, 110.1, 108.4, 32.7 | Spectral Database |

| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch), 1630 (C=O stretch), 1600, 1450 (C=C stretch) | PubChem Spectral Data |

| Mass Spectrum (EI) | m/z: 152 (M+), 137, 109, 81 | PubChem Spectral Data |

Synthesis Protocols

2',6'-Dihydroxyacetophenone can be synthesized through several methods. A well-established procedure involves the hydrolysis of a coumarin derivative, which is detailed below.

Synthesis via Hydrolysis of 4-Methyl-7-hydroxy-8-acetylcoumarin

This protocol is adapted from a procedure in Organic Syntheses, which involves the initial formation of a coumarin intermediate followed by its cleavage to yield the target compound.

Experimental Protocol:

-

Preparation of 4-Methyl-7-hydroxycoumarin:

-

In a flask equipped for cooling and stirring, 220 g (2 moles) of resorcinol is dissolved in 260 g (2 moles) of freshly distilled ethyl acetoacetate.

-

The flask is cooled in an ice-salt bath to below 10 °C.

-

Concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C.

-

After addition, the mixture is stirred for an additional 2 hours and then allowed to stand for 12-24 hours.

-

The reaction mixture is poured into a vigorously stirred mixture of 4 kg of ice and 6 L of water.

-

The precipitated 4-methyl-7-hydroxycoumarin is collected by filtration, washed with cold water, and dried.

-

-

Hydrolysis to 2',6'-Dihydroxyacetophenone:

-

A solution of 129 g (3.23 moles) of sodium hydroxide in 580 mL of water is prepared.

-

The crude 4-methyl-7-hydroxy-8-acetylcoumarin (obtained from the previous step, assuming a high yield) is suspended in the NaOH solution in a flask equipped with a reflux condenser and a means to maintain an inert atmosphere (e.g., nitrogen inlet).

-

The mixture is heated on a steam bath for 5 hours under a nitrogen atmosphere to prevent oxidation.

-

After heating, the solution is cooled and then acidified with dilute hydrochloric acid (1:3) until the solution is acidic to litmus paper.

-

The crude 2',6'-dihydroxyacetophenone precipitates upon acidification. It is collected on a filter, washed three times with 50 mL portions of cold water, and air-dried.

-

Purification: The crude product (90-95 g) is dissolved in 1 L of 95% ethanol. 20 g of activated charcoal (Norit) is added, and the mixture is heated on a steam cone for 15 minutes with occasional shaking.

-

800 mL of warm water is added, and the solution is heated for an additional 5 minutes and filtered while hot.

-

The filtrate is chilled in an ice-salt bath to crystallize the product. The lemon-yellow needles are collected by filtration. A second crop can be obtained by concentrating the mother liquor. The final yield of purified 2',6'-dihydroxyacetophenone is typically 75-85 g.

-

Biological Activity and Applications in Drug Development

2',6'-Dihydroxyacetophenone exhibits a range of biological activities that make it a compound of interest for drug development, particularly in oncology and inflammatory diseases.

mTOR Inhibition and Anti-Cancer Activity

2',6'-Dihydroxyacetophenone has been identified as an orally active inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in cell growth and proliferation signaling. This inhibition leads to several downstream anti-cancer effects.

-

Mechanism: By inhibiting the mTOR signaling pathway, 2',6'-dihydroxyacetophenone can suppress the phosphorylation of key downstream effectors like p70S6K1 and AKT1, leading to reduced protein synthesis and cell growth.

-

Cellular Effects: In colorectal cancer (CRC) cells (e.g., HCT8), it inhibits cell growth and proliferation, arrests the cell cycle at the G0/G1 phase, induces apoptosis, and suppresses cell migration.

The mTOR signaling pathway and the inhibitory action of 2',6'-Dihydroxyacetophenone are depicted in the following diagram.

Antioxidant Activity

The phenolic hydroxyl groups in 2',6'-Dihydroxyacetophenone confer significant antioxidant properties. It can neutralize free radicals, which are implicated in a wide range of diseases, including cancer and inflammatory conditions.

-

Mechanism: Antioxidants can act through various mechanisms, including hydrogen atom transfer (HAT) or single electron transfer (SET) to scavenge free radicals. The resorcinol moiety in 2',6'-dihydroxyacetophenone is an excellent electron donor, stabilizing reactive oxygen species (ROS).

A generalized workflow for assessing antioxidant activity is presented below.

Xanthine Oxidase Inhibition

2',6'-Dihydroxyacetophenone is also an inhibitor of xanthine oxidase (XOD), the key enzyme in purine metabolism that produces uric acid. This makes it a potential therapeutic agent for hyperuricemia and gout.

-

Inhibitory Potency: It has been shown to inhibit xanthine oxidase with an IC₅₀ value of 1.24 mM.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of 2',6'-Dihydroxyacetophenone on xanthine oxidase activity.

-

Materials:

-

Xanthine Oxidase (from bovine milk)

-

2',6'-Dihydroxyacetophenone (test compound)

-

Allopurinol (positive control)

-

Xanthine (substrate)

-

Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

-

DMSO

-

96-well UV-transparent microplate

-

Microplate reader

-

-

Procedure:

-

Prepare stock solutions of the test compound and allopurinol in DMSO. Prepare a stock solution of xanthine in the phosphate buffer.

-

In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of xanthine oxidase solution (e.g., 0.1 units/mL), and 25 µL of the test compound at various concentrations. For the control well, add vehicle (DMSO in buffer).

-

Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 150 µL of the xanthine substrate solution to each well.

-

Immediately measure the increase in absorbance at 295 nm (due to uric acid formation) every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Protocols for Cell-Based Assays

The following are generalized but detailed protocols for assessing the biological effects of 2',6'-Dihydroxyacetophenone on cell behavior.

Cell Migration/Invasion Assay (Transwell Method)

This assay is used to quantify the effect of 2',6'-Dihydroxyacetophenone on the migratory and invasive potential of cancer cells.

Experimental Protocol:

-

Cell Preparation: Culture cells (e.g., HCT8) to 70-90% confluency. The day before the assay, starve the cells in a serum-free medium.

-

Assay Setup:

-

Use Transwell inserts (e.g., 8 µm pore size). For invasion assays, coat the inserts with a layer of Matrigel®.

-

In the lower chamber of a 24-well plate, add a medium containing a chemoattractant (e.g., 10% FBS).

-

Harvest the starved cells and resuspend them in a serum-free medium containing various concentrations of 2',6'-Dihydroxyacetophenone (e.g., 10-100 µM).

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for an appropriate time (e.g., 24-48 hours) at 37°C in a CO₂ incubator to allow cells to migrate through the pores.

-

Quantification:

-

Remove the non-migrated cells from the top of the insert with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol and stain with a solution like crystal violet.

-

Elute the stain and measure the absorbance with a plate reader, or count the stained cells under a microscope.

-

-

Analysis: Compare the number of migrated cells in the treated groups to the untreated control group to determine the inhibitory effect on migration.

Conclusion

2',6'-Dihydroxyacetophenone is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its established activities as an mTOR inhibitor, antioxidant, and xanthine oxidase inhibitor provide a strong rationale for its further investigation as a lead compound for cancer, inflammatory, and metabolic disorders. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to explore the therapeutic applications of this promising molecule.

References

Natural Sources of 2',6'-Dihydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dihydroxyacetophenone is a naturally occurring phenolic compound that has garnered interest within the scientific community due to its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation and quantification, and an exploration of its potential signaling pathways.

Natural Occurrences of 2',6'-Dihydroxyacetophenone

2',6'-Dihydroxyacetophenone has been identified in a variety of natural sources, including plants and fungi. The primary documented sources include:

-

Plants:

-

Cynanchum bungei Decne. (Asclepiadaceae)

-

Myristica fragrans Houtt. (Myristicaceae) (Nutmeg)

-

Aquilaria sinensis (Lour.) Spreng. (Thymelaeaceae) (Agarwood)

-

Euphorbia lunulata Bunge (Euphorbiaceae)

-

-

Fungi:

-

Daldinia eschscholtzii (Ehrenb.) Rehm (Xylariaceae)

-

Quantitative Analysis of 2',6'-Dihydroxyacetophenone in Natural Sources

Quantitative data for 2',6'-Dihydroxyacetophenone in its natural sources is limited. However, some studies have reported its concentration in Cynanchum species. The table below summarizes the available quantitative information.

| Natural Source | Plant/Fungal Part | Method of Analysis | Concentration of 2',6'-Dihydroxyacetophenone | Reference |

| Cynanchum bungei | Radix (Root) | HPLC-PDA | Not explicitly quantified in the available abstract, but a method for its determination has been developed. | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings. This section outlines a general methodology for the extraction and quantification of 2',6'-Dihydroxyacetophenone from plant materials, based on established analytical techniques for similar phenolic compounds.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of 2',6'-Dihydroxyacetophenone in Cynanchum bungei

This protocol is based on the methodology described for the determination of acetophenones in Radix Cynanchi bungei[1].

1. Sample Preparation (Extraction):

-

a. Pulverization: Dry the plant material (e.g., roots of Cynanchum bungei) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

-

b. Extraction:

-

Accurately weigh a known amount of the powdered plant material (e.g., 1.0 g).

-

Perform extraction with a suitable solvent, such as methanol or ethanol, using methods like maceration, sonication, or Soxhlet extraction. For example, ultrasonic extraction with methanol for 30 minutes.

-

Filter the extract and repeat the extraction process on the residue to ensure complete recovery.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

c. Sample Solution Preparation: Dissolve a precise amount of the crude extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.

2. HPLC-PDA Analysis:

-

a. Instrumentation: A High-Performance Liquid Chromatograph equipped with a Photodiode Array (PDA) detector.

-

b. Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of methanol and water is commonly used for separating phenolic compounds. Based on a similar study, a mobile phase of methanol-water (26:74, v/v) could be a starting point[1].

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

-

Detection Wavelength: The PDA detector can monitor a range of wavelengths. For 2',6'-dihydroxyacetophenone, a wavelength around 280 nm is likely suitable for detection.

-

Injection Volume: A standard volume, such as 10 µL.

-

3. Quantification:

-

a. Standard Preparation: Prepare a stock solution of pure 2',6'-dihydroxyacetophenone standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to different concentrations.

-

b. Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

c. Sample Analysis: Inject the prepared sample solution and identify the peak corresponding to 2',6'-dihydroxyacetophenone by comparing its retention time with that of the standard.

-

d. Calculation: Determine the concentration of 2',6'-dihydroxyacetophenone in the sample by interpolating its peak area on the calibration curve. The final concentration in the plant material is then calculated based on the initial weight of the plant material and the dilution factors.

Experimental Workflow for HPLC Quantification

Caption: Experimental workflow for the quantification of 2',6'-Dihydroxyacetophenone.

Potential Signaling Pathways

While direct studies on the signaling pathways of 2',6'-dihydroxyacetophenone are limited, research on structurally similar dihydroxyacetophenone isomers provides insights into its potential biological activities and molecular targets. The anti-inflammatory and antioxidant properties observed in related compounds suggest the involvement of key cellular signaling pathways.

Anti-inflammatory Activity via NF-κB Signaling Pathway

Other hydroxyacetophenone derivatives have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that 2',6'-dihydroxyacetophenone could exhibit similar activity.

Hypothesized Mechanism:

-

Inhibition of IKK: 2',6'-Dihydroxyacetophenone may inhibit the IκB kinase (IKK) complex.

-

Prevention of IκBα Degradation: This inhibition would prevent the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.

-

NF-κB Sequestration: As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus.

-

Downregulation of Inflammatory Genes: The lack of nuclear NF-κB leads to the downregulation of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.

References

The Enigmatic Path to a Key Plant Secondary Metabolite: A Technical Guide to the Biosynthesis of 2',6'-Dihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dihydroxyacetophenone (DHAP) is a naturally occurring phenolic compound in plants with a range of biological activities, making it a molecule of interest for pharmaceutical and agricultural applications. Despite its significance, the complete biosynthetic pathway of DHAP in plants remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of DHAP biosynthesis, presenting a putative pathway based on established principles of plant secondary metabolism, including the phenylpropanoid and polyketide pathways. This document summarizes the key enzymatic steps, potential intermediates, and regulatory mechanisms. It also includes generalized experimental protocols relevant to the study of this pathway and a summary of quantitative data from related pathways to serve as a reference. A detailed diagram of the proposed pathway is provided to facilitate a deeper understanding of this complex biosynthesis.

Introduction

2',6'-Dihydroxyacetophenone (DHAP), a member of the acetophenone family, is a secondary metabolite found in various plant species.[1] Acetophenones in plants are known to play crucial roles in defense mechanisms against herbivores and pathogens.[2][3] The biosynthesis of these compounds is a complex process that is believed to involve multiple stages, including the formation of the acetophenone aglycone, its glycosylation for storage, and subsequent enzymatic release of the active aglycone.[2][4] While the enzymes for glycosylation and deglycosylation have been identified in some cases, the enzymes responsible for the biosynthesis of the core acetophenone structure have remained largely unknown until recently. This guide focuses on the core biosynthesis of the 2',6'-dihydroxyacetophenone aglycone, a critical step in the overall production of this important metabolite.

The Putative Biosynthesis Pathway of 2',6'-Dihydroxyacetophenone

The biosynthesis of 2',6'-dihydroxyacetophenone is hypothesized to be a multi-step process that originates from the general phenylpropanoid pathway and involves a key cyclization step catalyzed by a type III polyketide synthase (PKS). The proposed pathway can be divided into two main stages:

Stage 1: Formation of the Starter Molecule from the Phenylpropanoid Pathway

The biosynthesis of most plant phenolics begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to a variety of phenylpropanoid intermediates. For the biosynthesis of DHAP, a C6-C1 starter molecule is required for the subsequent polyketide synthesis. A recently elucidated pathway for 4-hydroxyacetophenone in pear suggests a mechanism involving the shortening of a C6-C3 intermediate via a β-oxidation-like process. This process involves the following key steps:

-

Activation to a CoA Thioester: A phenylpropanoid acid (e.g., cinnamic acid or a hydroxylated derivative) is activated to its corresponding CoA thioester by a CoA ligase.

-

Side-Chain Shortening: The propanoid side chain of the phenylpropanoyl-CoA is shortened by one carbon atom. This is proposed to occur through a series of reactions analogous to fatty acid β-oxidation, involving a 3-ketoacyl-CoA thiolase. An impairment in this process can lead to the accumulation of a 3-ketoacyl-CoA intermediate.

-

Thioesterase Action and Decarboxylation: A thioesterase hydrolyzes the 3-ketoacyl-CoA, which is followed by a spontaneous decarboxylation to yield the C6-C1 acetophenone structure.

While this has been demonstrated for 4-hydroxyacetophenone, a similar mechanism is plausible for the generation of a dihydroxylated C6-C1 starter molecule for DHAP biosynthesis.

Stage 2: Polyketide Synthesis and Cyclization

2',6'-Dihydroxyacetophenone is a resorcinol derivative. In plants, the biosynthesis of resorcinolic compounds, such as alkylresorcinols, is catalyzed by type III polyketide synthases known as alkylresorcinol synthases (ARSs). These enzymes catalyze the iterative condensation of malonyl-CoA units with a starter molecule. A similar mechanism is proposed for DHAP biosynthesis:

-

Starter Molecule: A yet-to-be-identified C6-C1 starter molecule, likely a dihydroxylated benzoyl-CoA, serves as the primer for polyketide synthesis.

-

Chain Elongation: A type III PKS, tentatively named "acetophenone synthase," would catalyze the condensation of one molecule of the starter-CoA with two molecules of malonyl-CoA. This forms a linear tetraketide intermediate.

-

Cyclization and Aromatization: The tetraketide intermediate then undergoes an intramolecular C2 to C7 aldol condensation and subsequent aromatization to form the characteristic resorcinol ring of 2',6'-dihydroxyacetophenone.

The overall putative pathway is depicted in the following diagram:

Quantitative Data

As the biosynthesis pathway for 2',6'-dihydroxyacetophenone is not yet fully characterized, quantitative data for the specific enzymes involved are not available. However, data from related and well-characterized enzymes in the phenylpropanoid and polyketide pathways can provide a useful reference for researchers.

Table 1: Kinetic Parameters of Key Enzymes in the Phenylpropanoid Pathway

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | Arabidopsis thaliana | L-Phenylalanine | 270 | 1.5 | --INVALID-LINK-- |

| Cinnamate 4-Hydroxylase (C4H) | Arabidopsis thaliana | trans-Cinnamic acid | 10 | 0.23 | --INVALID-LINK-- |

| 4-Coumarate:CoA Ligase (4CL) | Arabidopsis thaliana | 4-Coumaric acid | 50 | 1.2 | --INVALID-LINK-- |

Table 2: Kinetic Parameters of Type III Polyketide Synthases

| Enzyme | Plant Source | Starter Substrate | Km (µM) | kcat (s-1) | Reference |

| Chalcone Synthase (CHS) | Medicago sativa | p-Coumaroyl-CoA | 2.1 | 1.6 | --INVALID-LINK-- |

| Stilbene Synthase (STS) | Vitis vinifera | p-Coumaroyl-CoA | 30 | 0.02 | --INVALID-LINK-- |

| Alkylresorcinol Synthase (ARS) | Sorghum bicolor | Hexanoyl-CoA | 12.5 | 0.014 | --INVALID-LINK-- |

Experimental Protocols

The elucidation of the 2',6'-dihydroxyacetophenone biosynthesis pathway requires a combination of biochemical and molecular biology techniques. The following are generalized protocols for key experiments.

4.1. Enzyme Assays for Putative Acetophenone Synthase (Type III PKS)

This protocol describes a general method for assaying the activity of a putative acetophenone synthase using a radiolabeled extender unit.

-

Objective: To determine if a candidate protein can catalyze the formation of 2',6'-dihydroxyacetophenone from a starter-CoA and malonyl-CoA.

-

Materials:

-

Purified recombinant candidate enzyme

-

Starter-CoA (e.g., 2,6-dihydroxybenzoyl-CoA)

-

[14C]Malonyl-CoA

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Ethyl acetate

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., chloroform:methanol, 9:1 v/v)

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, starter-CoA, and [14C]malonyl-CoA.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding acid (e.g., 20% HCl).

-

Extract the product with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in a small volume of solvent.

-

Spot the extract on a TLC plate alongside a 2',6'-dihydroxyacetophenone standard.

-

Develop the TLC plate and visualize the standard under UV light.

-

Excise the spot corresponding to the product and quantify the radioactivity by liquid scintillation counting.

-

Calculate the enzyme activity based on the amount of radiolabeled product formed.

-

4.2. Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of 2',6'-dihydroxyacetophenone from plant tissues.

-

Objective: To detect and quantify 2',6'-dihydroxyacetophenone in plant extracts.

-

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol)

-

HPLC system with a UV or mass spectrometry (MS) detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

-

2',6'-Dihydroxyacetophenone standard

-

-

Procedure:

-

Freeze the plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with the extraction solvent, vortex, and sonicate.

-

Centrifuge the extract to pellet the debris.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the filtered extract into the HPLC system.

-

Separate the metabolites using a suitable gradient elution program.

-

Detect the compounds using a UV detector (at a wavelength where DHAP absorbs, e.g., 280 nm) or an MS detector.

-

Identify 2',6'-dihydroxyacetophenone by comparing its retention time and mass spectrum with those of an authentic standard.

-

Quantify the amount of DHAP by creating a standard curve with known concentrations of the standard.

-

Conclusion and Future Perspectives

The biosynthesis of 2',6'-dihydroxyacetophenone in plants is a scientifically intriguing and important pathway that is beginning to be understood. The proposed pathway, involving side-chain shortening of a phenylpropanoid precursor followed by a polyketide synthase-mediated cyclization, provides a strong framework for future research. The recent elucidation of a similar pathway for 4-hydroxyacetophenone lends significant support to this hypothesis.

Future research should focus on the identification and characterization of the specific enzymes involved, particularly the putative "acetophenone synthase." This will involve a combination of transcriptomics, proteomics, and biochemical approaches to identify candidate genes and validate their function. A complete understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the metabolic engineering of plants and microorganisms to produce valuable acetophenone derivatives for various applications.

References

Spectroscopic Profile of 2',6'-Dihydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2',6'-Dihydroxyacetophenone, a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and other organic molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2',6'-Dihydroxyacetophenone has been recorded in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃), revealing characteristic signals for the aromatic protons, the hydroxyl groups, and the acetyl methyl group.

Table 1: ¹H NMR Chemical Shifts (δ) and Assignments for 2',6'-Dihydroxyacetophenone.

| Protons | Chemical Shift (ppm) in DMSO-d₆[1] | Chemical Shift (ppm) in CDCl₃[1] |

|---|---|---|

| 2'-OH, 6'-OH | 11.8 | 9.63 |

| H-4' | 7.262 | 7.24 |

| H-3', H-5' | 6.392 | 6.41 |

| -COCH₃ | 2.655 | 2.752 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A reference to the ¹³C NMR spectrum of 2',6'-Dihydroxyacetophenone is available, though a detailed peak list is not explicitly provided in the readily accessible literature.[1][2]

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Bands for 2',6'-Dihydroxyacetophenone.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H stretch (phenolic) | 3550 - 3200 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=O stretch (ketone) | 1700 - 1680 |

| C=C stretch (aromatic) | 1600 - 1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of 2',6'-Dihydroxyacetophenone has been reported. The key fragments observed are summarized below.

Table 3: Major Mass Spectral Fragments of 2',6'-Dihydroxyacetophenone.

| m/z | Relative Intensity (%)[2] | Proposed Fragment |

|---|---|---|

| 152 | 57.77 | [M]⁺ (Molecular Ion) |

| 137 | 99.99 | [M-CH₃]⁺ |

| 138 | 7.86 | Isotopic peak of [M-CH₃]⁺ |

| 81 | 9.89 | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2',6'-Dihydroxyacetophenone.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: 0-15 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0-220 ppm

FTIR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In a clean agate mortar and pestle, grind a small amount (1-2 mg) of 2',6'-Dihydroxyacetophenone to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Grind the mixture until a homogenous, fine powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:

-

Dissolve a small amount of 2',6'-Dihydroxyacetophenone in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the proposed mass spectral fragmentation of 2',6'-Dihydroxyacetophenone.

Caption: Workflow of Spectroscopic Analysis.

Caption: Mass Fragmentation of 2',6'-Dihydroxyacetophenone.

References

Technical Guide to the Physical Properties of 2-Acetylresorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylresorcinol, also known as 2',6'-Dihydroxyacetophenone, is an aromatic ketone that holds significant interest in various scientific domains, including medicinal chemistry and materials science.[1][2][3] Its chemical structure, featuring a resorcinol moiety with an acetyl group, provides a scaffold for the synthesis of more complex molecules and imparts specific physicochemical characteristics that are crucial for its application. This guide provides an in-depth overview of the core physical properties of 2-Acetylresorcinol, complete with experimental protocols for their determination, to support research and development activities.

Chemical and Physical Properties

The fundamental physical and chemical properties of 2-Acetylresorcinol are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties of 2-Acetylresorcinol

| Property | Value | Source(s) |

| IUPAC Name | 1-(2,6-dihydroxyphenyl)ethanone | [1] |

| Synonyms | 2',6'-Dihydroxyacetophenone, gamma-Resacetophenone | [1] |

| CAS Number | 699-83-2 | |

| Molecular Formula | C₈H₈O₃ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | Solid | |

| Melting Point | 155 - 156 °C |

Table 2: Spectroscopic Data for 2-Acetylresorcinol

| Spectroscopic Technique | Data | Source(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 11.8 (s, 1H), 7.26 (t, J=8.2 Hz, 1H), 6.39 (d, J=8.2 Hz, 2H), 2.65 (s, 3H) | |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 9.63 (s, 2H), 7.24 (t, 1H), 6.41 (d, 1H), 2.75 (s, 3H) | |

| Infrared (IR) | Major peaks observable in the gas-phase spectrum include a broad O-H stretch (~3400-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and a strong C=O stretch (~1650-1700 cm⁻¹). | |

| UV-Visible | Spectrum available for reference. |

Experimental Protocols

Detailed methodologies for determining the key physical properties of 2-Acetylresorcinol are provided below. These protocols are standard for the characterization of solid organic compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The procedure involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

Methodology:

-

Sample Preparation: A small amount of finely powdered 2-Acetylresorcinol is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of 2-Acetylresorcinol is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.

-

Analysis: The concentration of 2-Acetylresorcinol in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL).

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

Methodology:

-

Solution Preparation: A dilute solution of 2-Acetylresorcinol is prepared in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Blank Measurement: A cuvette is filled with the pure solvent to record a baseline spectrum.

-

Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorbance spectrum is recorded over the appropriate wavelength range (typically 200-400 nm for aromatic compounds).

-

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology (Thin Solid Film):

-

Sample Preparation: A small amount of 2-Acetylresorcinol (a few milligrams) is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

-

Film Deposition: A drop of this solution is placed onto an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.

-

Spectrum Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the IR spectrum is recorded.

-

Data Analysis: The characteristic absorption bands (in cm⁻¹) corresponding to the functional groups in the molecule are identified.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of 2-Acetylresorcinol is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity.

-

Data Acquisition: The ¹H NMR spectrum is acquired.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, and the baseline is corrected.

-

Analysis: The chemical shifts (δ), multiplicities (e.g., singlet, doublet), and integration values of the signals are determined and assigned to the respective protons in the molecule.

References

A Technical Guide to 2',6'-Dihydroxyacetophenone: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dihydroxyacetophenone, an aromatic ketone, is a compound of significant interest in organic synthesis and pharmaceutical research. It serves as a versatile intermediate for the synthesis of various biologically active molecules and has demonstrated intrinsic therapeutic potential, notably as an inhibitor of the mTOR signaling pathway. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in cellular signaling pathways.

Physicochemical Properties

2',6'-Dihydroxyacetophenone, also known as 2-Acetylresorcinol, is a yellowish-beige solid at room temperature.[1] Its core chemical and physical properties are summarized in the table below, providing a quantitative overview for laboratory use and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | [1][2][3][4] |

| Molecular Weight | 152.15 g/mol | |

| IUPAC Name | 1-(2,6-dihydroxyphenyl)ethanone | |

| CAS Number | 699-83-2 | |

| Physical Description | Solid, yellowish-beige powder | |

| Melting Point | 155 - 156 °C | |

| Synonyms | 2-Acetylresorcinol, 2,6-DHAP |

Experimental Protocols

The synthesis and characterization of 2',6'-Dihydroxyacetophenone are crucial for its application in further research and development. Below are detailed protocols for a common synthesis method and standard analytical characterization techniques.

Synthesis via Hydrolysis of 8-Acetyl-4-methyl-umbelliferone

This method involves the base-catalyzed hydrolysis of a coumarin derivative.

Materials:

-

8-acetyl-7-hydroxy-4-methylcoumarin

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl), dilute (1:3)

-

95% Ethanol

-

Activated carbon (e.g., Norit)

Procedure:

-

A solution of 129 g (3.23 moles) of sodium hydroxide in 580 ml of water is prepared in a suitable reaction vessel equipped with a dropping funnel and reflux condenser.

-

Add the 8-acetyl-7-hydroxy-4-methylcoumarin to the NaOH solution.

-

Heat the mixture on a steam bath for 5 hours under reflux.

-

After the reaction is complete, cool the solution.

-

Acidify the cooled solution by adding approximately 1 L of dilute (1:3) hydrochloric acid.

-

The crude 2',6'-dihydroxyacetophenone will precipitate out of the solution. Collect the solid product by filtration.

-

Wash the collected solid three times with 50-ml portions of cold water and then air-dry.

-

For purification, dissolve the crude product in 1 L of 95% ethanol. Add 20 g of activated carbon and heat the mixture on a steam cone for 15 minutes with occasional shaking.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool, inducing crystallization of the purified product.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR (400 MHz, DMSO-d6): The spectrum will show characteristic shifts for the aromatic protons, the hydroxyl protons, and the methyl protons. Key shifts are observed at approximately δ 11.8 (hydroxyl), δ 7.26 (aromatic), δ 6.39 (aromatic), and δ 2.65 (acetyl methyl) ppm.

-

13C NMR: Provides information on the carbon skeleton of the molecule.

-

Sample Preparation: Dissolve a small amount of the compound (e.g., 0.038 g) in a suitable deuterated solvent (e.g., 0.5 ml DMSO-d6).

2. Infrared (IR) Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Expected Peaks: Characteristic absorption bands for O-H stretching of the hydroxyl groups, C=O stretching of the ketone, and C=C stretching of the aromatic ring will be observed.

-

Instrumentation: A standard FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, can be used.

3. Mass Spectrometry (MS):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Result: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 152.15).

Biological Activity and Signaling Pathways

2',6'-Dihydroxyacetophenone has been identified as an orally active inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in cell signaling that regulates cell growth, proliferation, and survival. Its inhibitory action on the mTOR pathway makes it a compound of interest for cancer research, particularly in colorectal cancer (CRC). In CRC cells, it has been shown to inhibit cell growth and proliferation, induce apoptosis, and suppress cell migration.

The diagram below illustrates the simplified mTOR signaling pathway and the point of inhibition by 2',6'-Dihydroxyacetophenone.

Caption: mTOR signaling pathway inhibited by 2',6'-Dihydroxyacetophenone.

Furthermore, this compound exhibits antioxidant properties and has been shown to inhibit xanthine oxidase, an enzyme involved in uric acid metabolism. These activities suggest potential applications in managing conditions like hyperuricemia and oxidative stress-related diseases.

Conclusion

2',6'-Dihydroxyacetophenone is a valuable molecule for the scientific community. Its well-defined physicochemical properties and established synthetic routes facilitate its use as a building block in medicinal chemistry. The compound's demonstrated biological activities, particularly its role as an mTOR inhibitor, highlight its potential as a lead compound for the development of novel therapeutics. The experimental protocols and pathway information provided in this guide serve as a foundational resource for researchers aiming to explore and utilize the full potential of 2',6'-Dihydroxyacetophenone.

References

- 1. 2',6'-Dihydroxyacetophenone | 699-83-2 [chemicalbook.com]

- 2. 2',6'-Dihydroxyacetophenone | C8H8O3 | CID 69687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2',6'-Dihydroxyacetophenone 699-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2,6-dihydroxyacetophenone, 699-83-2 [thegoodscentscompany.com]

A Technical Guide to 2',6'-Dihydroxyacetophenone: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dihydroxyacetophenone, a significant chemical intermediate, has garnered attention in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and physicochemical properties. Detailed experimental protocols for key syntheses are presented, alongside a structured summary of its quantitative data. Furthermore, reaction mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of this versatile compound.

Introduction

2',6'-Dihydroxyacetophenone, also known as 2-acetylresorcinol, is an aromatic ketone characterized by a dihydroxylated phenyl ring. Its structural isomers, including 2',4'-dihydroxyacetophenone and 3',5'-dihydroxyacetophenone, have also been subjects of chemical investigation. The unique positioning of the hydroxyl and acetyl groups in 2',6'-dihydroxyacetophenone imparts specific chemical reactivity and potential for biological activity, making it a valuable precursor in the synthesis of various pharmaceuticals and other organic compounds. Notably, it serves as an intermediate for antitussive and expectorant medications.[1] This guide delves into the historical context of its synthesis and provides a detailed examination of the methodologies developed for its preparation.

Discovery and Historical Synthesis

The synthesis of 2',6'-dihydroxyacetophenone has been approached through several key chemical reactions over the years. The primary methods that have been historically significant are the Fries rearrangement and the Houben-Hoesch reaction. Additionally, multi-step syntheses starting from common precursors like resorcinol have been well-documented.

Fries Rearrangement

The Fries rearrangement, named after German chemist Karl Theophil Fries, is a classic method for converting a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[2][3] In the context of 2',6'-dihydroxyacetophenone synthesis, this typically involves the rearrangement of a resorcinol diacetate or a related ester. The reaction is ortho and para selective, and reaction conditions such as temperature and solvent can be modified to favor one isomer over the other.[2]

Houben-Hoesch Reaction

The Houben-Hoesch reaction provides an alternative route to aryl ketones through the reaction of a nitrile with an electron-rich arene, such as a phenol, in the presence of a Lewis acid and hydrogen chloride.[4] This method can be adapted for the synthesis of 2',6'-dihydroxyacetophenone by reacting resorcinol with acetonitrile. The reaction proceeds via an imine intermediate which is subsequently hydrolyzed to yield the final ketone product.

Synthesis from Resorcinol and Ethyl Acetoacetate

A widely cited multi-step synthesis begins with the reaction of resorcinol and ethyl acetoacetate. This pathway involves the initial formation of 7-hydroxy-4-methylcoumarin, which is then acetylated and subsequently hydrolyzed to yield 2',6'-dihydroxyacetophenone.

Physicochemical Properties

A summary of the key quantitative data for 2',6'-dihydroxyacetophenone is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H8O3 | |

| Molecular Weight | 152.15 g/mol | |

| CAS Number | 699-83-2 | |

| Melting Point | 154-155 °C | |

| Purity (recrystallized) | 99.7% | |

| Appearance | Pale yellow crystals, Lemon-yellow needles |

Experimental Protocols

Detailed methodologies for the key syntheses of 2',6'-dihydroxyacetophenone are provided below.

Synthesis via Fries Rearrangement of Resorcinol Diacetate

Materials:

-

Resorcinol diacetate

-

Anhydrous aluminum chloride

-

Nitrobenzene (solvent)

-

Hydrochloric acid

-

Ice

Procedure:

-

Dissolve resorcinol diacetate in nitrobenzene.

-

Cool the mixture in an ice bath.

-

Gradually add anhydrous aluminum chloride while maintaining a low temperature.

-

Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography.

-

Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 2',6'-dihydroxyacetophenone.

Synthesis via Houben-Hoesch Reaction

Materials:

-

Resorcinol

-

Acetonitrile

-

Anhydrous zinc chloride (or another suitable Lewis acid)

-

Dry hydrogen chloride gas

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (aqueous)

Procedure:

-

Suspend resorcinol and anhydrous zinc chloride in anhydrous diethyl ether.

-

Cool the mixture in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred mixture.

-

Add acetonitrile dropwise while maintaining the low temperature and continuous HCl bubbling.

-

Allow the reaction to stir at a low temperature for several hours.

-

The intermediate ketimine hydrochloride will precipitate. Collect the solid by filtration.

-

Hydrolyze the ketimine intermediate by heating it with dilute aqueous hydrochloric acid.

-

Cool the solution to induce crystallization of 2',6'-dihydroxyacetophenone.

-

Collect the product by filtration, wash with cold water, and dry. Recrystallize if necessary.

Multi-step Synthesis from Resorcinol and Ethyl Acetoacetate

This synthesis involves four main steps:

-

Synthesis of 4-Methyl-7-hydroxycoumarin: Resorcinol is reacted with ethyl acetoacetate in the presence of concentrated sulfuric acid. The mixture is stirred at a low temperature and then allowed to stand before being poured into ice water to precipitate the product.

-

Synthesis of 4-Methyl-7-acetoxycoumarin: The 4-methyl-7-hydroxycoumarin is acetylated using acetic anhydride and sodium acetate.

-

Fries Rearrangement to 4-Methyl-7-hydroxy-8-acetylcoumarin: The 4-methyl-7-acetoxycoumarin is subjected to a Fries rearrangement using anhydrous aluminum chloride.

-

Hydrolysis to 2',6'-Dihydroxyacetophenone: The resulting 4-methyl-7-hydroxy-8-acetylcoumarin is hydrolyzed with aqueous sodium hydroxide solution under an inert atmosphere, followed by acidification to precipitate the crude 2',6'-dihydroxyacetophenone. The crude product is then purified by recrystallization from ethanol with activated charcoal (Norit).

Visualizing the Chemistry

To aid in the understanding of the synthetic pathways and experimental procedures, the following diagrams are provided.

Caption: Fries Rearrangement Mechanism.

Caption: Houben-Hoesch Reaction Mechanism.

Caption: Multi-step Synthesis Workflow from Resorcinol.

Biological Significance and Applications

While this guide focuses on the synthesis and discovery of 2',6'-dihydroxyacetophenone, it is important to note its relevance in drug development. Its derivatives have been explored for various biological activities. For instance, dihydroxyacetophenone derivatives have been investigated for their antimicrobial and antitumor activities. Furthermore, related dihydroxyacetophenone isomers have shown potential as inhibitors of enzymes such as phosphodiesterases and nitric oxide synthase, suggesting anti-inflammatory properties. The core structure of 2',6'-dihydroxyacetophenone serves as a valuable scaffold for the development of novel therapeutic agents.

Conclusion

2',6'-Dihydroxyacetophenone has a rich history of synthesis through fundamental organic reactions. The Fries rearrangement and the Houben-Hoesch reaction represent classic approaches, while multi-step syntheses from readily available starting materials offer practical alternatives. A thorough understanding of these synthetic routes, coupled with knowledge of the compound's physicochemical properties, is essential for its effective utilization in research and development. The detailed protocols and visual diagrams provided in this guide aim to equip researchers, scientists, and drug development professionals with the necessary information to work with this important chemical intermediate.

References

2',6'-Dihydroxyacetophenone: A Comprehensive Technical Guide on its Role as a Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dihydroxyacetophenone (DHAP), a naturally occurring phenolic compound, has emerged as a secondary metabolite with a diverse range of biological activities. This technical guide provides an in-depth overview of its chemical properties, natural sources, biosynthesis, and its multifaceted role in various biological processes. Particular emphasis is placed on its mechanism of action as an mTOR inhibitor, its anti-cancer properties, and its potential as a therapeutic agent. This document synthesizes current research to offer a comprehensive resource, including detailed experimental protocols and visual representations of key signaling pathways, to aid researchers and drug development professionals in harnessing the potential of this promising molecule.

Introduction

Secondary metabolites are organic compounds produced by bacteria, fungi, or plants which are not directly involved in the normal growth, development, or reproduction of the organism. These molecules often play a crucial role in ecological interactions, such as defense mechanisms and interspecies communication. 2',6'-Dihydroxyacetophenone (DHAP), a member of the acetophenone class of phenolic compounds, is one such secondary metabolite that has garnered significant scientific interest due to its diverse and potent biological activities.

This whitepaper will delve into the multifaceted nature of 2',6'-dihydroxyacetophenone, exploring its chemical characteristics, its presence in the natural world, and the current understanding of its biosynthesis. The core of this guide will focus on its well-documented role as an inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway and its consequent effects on cancer cell proliferation, apoptosis, and cell cycle regulation. Furthermore, this document will explore its other known biological functions, including its antioxidant, anti-inflammatory, and enzyme-inhibitory properties.

To facilitate further research and development, this guide includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways influenced by this compound.

Chemical and Physical Properties

2',6'-Dihydroxyacetophenone, also known as 2-acetylresorcinol, is an aromatic ketone with the chemical formula C₈H₈O₃.[1][2] Its structure consists of an acetophenone core substituted with two hydroxyl groups at the 2' and 6' positions.

Table 1: Chemical and Physical Properties of 2',6'-Dihydroxyacetophenone

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2,6-dihydroxyphenyl)ethanone | [2] |

| Molecular Formula | C₈H₈O₃ | [1][2] |

| Molecular Weight | 152.15 g/mol | |

| CAS Number | 699-83-2 | |

| Appearance | Yellowish-beige powder | |

| Melting Point | 156-158 °C | |

| Solubility | Soluble in DMSO | |

| SMILES | CC(=O)c1c(O)cccc1O | |

| InChI | 1S/C8H8O3/c1-5(9)8-6(10)3-2-4-7(8)11/h2-4,10-11H,1H3 |

Natural Occurrence and Biosynthesis

Natural Sources

2',6'-Dihydroxyacetophenone has been identified as a secondary metabolite in various organisms, highlighting its distribution in both the fungal and plant kingdoms. It has been isolated from the endophytic fungus Daldinia eschscholtzii and the plant Euphorbia lunulata. The presence of this compound in such diverse organisms suggests a conserved biological importance.

Biosynthesis

The biosynthesis of acetophenones, including 2',6'-dihydroxyacetophenone, originates from the shikimate pathway. This metabolic route is responsible for the production of aromatic amino acids, which serve as precursors for a wide array of secondary metabolites. The general pathway involves the conversion of chorismate to L-phenylalanine, which is then deaminated to form cinnamic acid. Through a series of subsequent enzymatic reactions, including hydroxylation and side-chain cleavage, the acetophenone scaffold is formed. The specific enzymes and intermediates involved in the precise 2',6'-dihydroxylation pattern of DHAP are still under investigation.

Biological Activities and Mechanisms of Action

2',6'-Dihydroxyacetophenone exhibits a remarkable range of biological activities, with its role as an mTOR inhibitor and its anti-cancer effects being the most extensively studied.

mTOR Inhibition and Anti-Cancer Activity

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for cancer therapy. 2',6'-Dihydroxyacetophenone has been identified as an orally active mTOR inhibitor.

In colorectal cancer (CRC) cells, DHAP has been shown to inhibit cell growth and proliferation. It induces cell cycle arrest at the G0/G1 phase and promotes apoptosis. Mechanistically, treatment of CRC cells with DHAP leads to a reduction in the expression of key downstream effectors of the mTOR pathway, including p70S6K1 and AKT1.

Table 2: Anti-Cancer Activity of 2',6'-Dihydroxyacetophenone in HCT8 Colorectal Cancer Cells

| Activity | Concentration Range | Duration | Effect | Reference(s) |

| Cell Growth Inhibition | 5-40 µM | 48 h | Inhibition of cell growth and proliferation | |

| Cell Cycle Arrest | 10-100 µM | 24-48 h | Arrest at G0/G1 phase | |

| Apoptosis Induction | 10-100 µM | 24-48 h | Induction of apoptosis | |

| Suppression of Migration | 10-100 µM | 24-48 h | Suppression of cell migration | |

| mTOR Pathway Modulation | 40 µM | 48 h | Reduction in p70S6K1 and AKT1 expression |

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a condition associated with gout. 2',6'-Dihydroxyacetophenone has been shown to inhibit xanthine oxidase with an IC₅₀ of 1.24 mM. This suggests its potential therapeutic application in the management of hyperuricemia and related disorders.

Anti-inflammatory and Antioxidant Activities

While less extensively studied, acetophenone derivatives are known to possess anti-inflammatory and antioxidant properties. The anti-inflammatory effects are often attributed to the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. The antioxidant activity is typically evaluated through assays like DPPH and ABTS radical scavenging. Further research is needed to fully elucidate the specific anti-inflammatory and antioxidant mechanisms and potency of 2',6'-dihydroxyacetophenone.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of 2',6'-dihydroxyacetophenone's biological activities.

Cell Culture and Treatment

-

Cell Line: HCT8 human colorectal cancer cells are a commonly used model.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: 2',6'-Dihydroxyacetophenone is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified durations.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 2',6'-dihydroxyacetophenone for the desired time period (e.g., 48 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Treat cells with 2',6'-dihydroxyacetophenone as described above.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-